Cas no 2580090-48-6 (rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acid)

Technical Introduction: rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid is a structurally constrained bicyclic amino acid derivative, featuring a unique azabicyclo[2.1.0]pentane scaffold. This compound is of interest in medicinal chemistry and drug discovery due to its rigid three-dimensional framework, which can enhance binding affinity and selectivity in target interactions. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for peptide mimetics or small-molecule inhibitors. Its stereochemistry and ring strain may also influence conformational stability, offering potential advantages in the design of bioactive compounds. This product is suitable for research applications requiring precise molecular geometry and functional group compatibility.
rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acid structure
2580090-48-6 structure
商品名:rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acid
CAS番号:2580090-48-6
MF:C5H7NO2
メガワット:113.114581346512
CID:5657474
PubChem ID:165886201

rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Aza-bicyclo[2.1.0]pentane-5-carboxylic acid
    • rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
    • EN300-27729992
    • 2580090-48-6
    • rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acid
    • インチ: 1S/C5H7NO2/c7-5(8)3-2-1-6-4(2)3/h2-4,6H,1H2,(H,7,8)/t2-,3-,4-/m1/s1
    • InChIKey: JDXOMWGBNWVLJU-BXXZVTAOSA-N
    • ほほえんだ: OC([C@H]1[C@H]2[C@@H]1CN2)=O

計算された属性

  • せいみつぶんしりょう: 113.047678466g/mol
  • どういたいしつりょう: 113.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -3.1

rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27729992-10g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6
10g
$4236.0 2023-09-10
Enamine
EN300-27729992-0.05g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-27729992-2.5g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95.0%
2.5g
$1931.0 2025-03-19
eNovation Chemicals LLC
Y1294837-5g
2-Aza-bicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95%
5g
$7835 2025-02-27
eNovation Chemicals LLC
Y1294837-1g
2-Aza-bicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95%
1g
$2105 2025-02-27
Enamine
EN300-27729992-0.25g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-27729992-10.0g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-27729992-0.1g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-27729992-1.0g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-27729992-1g
rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid
2580090-48-6
1g
$986.0 2023-09-10

rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acid 関連文献

rac-(1R,4S,5R)-2-azabicyclo2.1.0pentane-5-carboxylic acidに関する追加情報

Rac-(1R,4S,5R)-2-Azabicyclo[2.1.0]pentane-5-carboxylic Acid: A Comprehensive Overview

Rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid (CAS No. 2580090-48-6) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of azabicyclic carboxylic acids and is characterized by its distinctive bicyclic framework and the presence of a nitrogen atom in the ring structure. The racemic nature of this compound, denoted by the prefix "rac-," indicates that it is a mixture of enantiomers, which can have important implications for its biological activity and potential applications.

The structural complexity of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid makes it an interesting target for synthetic chemists and researchers exploring novel scaffolds for drug discovery. The bicyclic core provides a rigid and conformationally constrained platform, which can be advantageous for designing molecules with specific binding properties and improved pharmacokinetic profiles.

Recent studies have highlighted the potential of azabicyclic compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. The unique structural features of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid make it a promising candidate for further investigation in these areas. For instance, the nitrogen atom in the ring can serve as a hydrogen bond donor or acceptor, which can enhance interactions with biological targets such as enzymes or receptors.

In the context of medicinal chemistry, the synthesis of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid has been optimized using modern synthetic techniques. One notable approach involves the use of transition-metal-catalyzed reactions to construct the bicyclic core efficiently and selectively. These methods have not only improved the yield and purity of the final product but also reduced the overall synthetic complexity.

The biological evaluation of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid has revealed its potential as a lead compound for drug development. In vitro assays have shown that this compound exhibits moderate to high potency against specific targets, such as kinases and G protein-coupled receptors (GPCRs). Additionally, preliminary pharmacokinetic studies suggest that it has favorable properties in terms of solubility, stability, and metabolic stability.

One area where rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid has shown particular promise is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The ability to modulate key enzymes involved in the pathogenesis of these diseases makes this compound an attractive candidate for further preclinical studies.

In addition to its potential therapeutic applications, rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid has also been explored as a building block for more complex molecules in combinatorial chemistry and library synthesis. The versatility of this scaffold allows for the introduction of various functional groups and substituents, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the biodegradability and ecotoxicity of rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid have shown that it has low toxicity to aquatic organisms and is readily biodegradable under standard conditions. This makes it a more environmentally friendly option compared to some other synthetic compounds.

In conclusion, rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid (CAS No. 2580090-48-6) is a multifaceted compound with significant potential in both fundamental research and applied chemistry. Its unique structural features and promising biological activity make it an exciting target for further exploration in drug discovery and development.

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